molecular formula C26H23ClFN5O2 B2401133 N-[(2-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1215657-12-7

N-[(2-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2401133
CAS No.: 1215657-12-7
M. Wt: 491.95
InChI Key: OJEMXHPEZPYHCN-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease activity. MALT1 is a key signaling protein downstream of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for antigen receptor-mediated NF-κB activation and lymphocyte activation. By inhibiting MALT1's proteolytic function, this compound effectively blocks the cleavage of substrates such as A20, CYLD, and RelB, thereby dampening NF-κB signaling and the expression of survival and proliferative genes in activated immune cells. Its primary research value lies in dissecting the pathophysiological roles of MALT1 in immunology and oncology, particularly in the context of B-cell lymphomas like the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), which often display constitutive CBM complex signaling and dependence on MALT1 for survival. Researchers utilize this tool compound to investigate MALT1-driven oncogenesis, immune cell regulation, and T-cell anergy, providing critical insights for targeted therapeutic development. Preclinical studies have demonstrated its efficacy in suppressing the growth of ABC-DLBCL models and in modulating T-cell responses, highlighting its utility as a pharmacological probe for validating MALT1 as a drug target. This makes it an indispensable reagent for studies in molecular biology, immunology, and cancer research focused on NF-κB pathways and lymphocyte signaling.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN5O2/c27-22-15-20(28)9-8-19(22)16-30-25(34)18-10-13-33(14-11-18)24-21(7-4-12-29-24)26-31-23(32-35-26)17-5-2-1-3-6-17/h1-9,12,15,18H,10-11,13-14,16H2,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEMXHPEZPYHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)F)Cl)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of the 1,2,4-oxadiazole moiety in its structure suggests a broad spectrum of biological effects, including anticancer and antimicrobial activities.

Chemical Structure

The compound's structure can be summarized as follows:

ComponentDescription
Chloro and Fluoro Substituents Enhances lipophilicity and binding affinity.
Piperidine Ring Provides a basic nitrogen atom contributing to pharmacological activity.
Oxadiazole Moiety Known for diverse biological properties including anticancer effects.

Anticancer Properties

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity. For instance, compounds containing this moiety have been shown to inhibit various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.12 to 15.63 μM .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound IDCell LineIC50 (μM)Mechanism of Action
Compound AMCF-715.63Induces apoptosis via p53 activation
Compound BA5490.12Inhibits thymidylate synthase
Compound CHeLa2.41Disrupts DNA replication machinery

The mechanism underlying the anticancer activity of the compound appears to involve multiple pathways:

  • Apoptosis Induction : Activation of apoptotic pathways through p53 and caspase mechanisms.
  • Enzyme Inhibition : Targeting specific enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation .
  • Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at the G0-G1 phase, preventing further cell division .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown antimicrobial effects against various pathogens, indicating their potential as broad-spectrum agents . The specific activity against bacteria and fungi remains an area for further exploration.

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Study on MCF-7 Cells : A recent study demonstrated that modifications in the oxadiazole ring enhanced cytotoxicity against MCF-7 cells with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
  • In Vivo Studies : Further evaluation in animal models is necessary to confirm the efficacy and safety profile of these compounds before clinical application.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to N-[(2-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide have shown percent growth inhibitions (PGIs) against various cancer cell lines, indicating their efficacy in targeting tumor cells. Specifically, a related compound exhibited PGIs of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells .

Antitubercular Activity

Research has also highlighted the potential of similar compounds in combating tuberculosis. The synthesis and biological evaluation of derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating potent activity. For example, certain derivatives demonstrated MIC values as low as 4 μg/mL against both drug-sensitive and rifampin-resistant strains . This suggests that modifications to the oxadiazole structure could enhance antitubercular efficacy.

Neuropharmacological Applications

The compound's structural features suggest potential neuropharmacological applications. Compounds with similar piperidine and oxadiazole moieties have been investigated for their effects on central nervous system disorders. Specifically, they may offer therapeutic benefits for conditions such as anxiety and depression due to their ability to interact with neurotransmitter systems .

Mechanistic Insights and Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its pharmacological profiles. Research indicates that modifications in the phenyl and oxadiazole rings can significantly influence biological activity. For instance, the introduction of different substituents on the phenyl ring can enhance anticancer potency or alter selectivity towards specific cancer types .

Synthetic Pathways and Formulation Development

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have facilitated the development of amorphous solid dispersions to improve solubility and bioavailability . Such formulations are critical for enhancing therapeutic efficacy and patient compliance.

Case Studies and Experimental Evaluations

Numerous studies have evaluated the biological activities of compounds related to this compound:

StudyCompound TestedActivityResult
Oxadiazole DerivativeAnticancerPGI: 86.61% against SNB-19
2-(3-Fluoro) DerivativeAntitubercularMIC: 4 μg/mL
Piperidine DerivativeNeuropharmacologicalPotential CNS effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs (Table 1) highlight key variations in aromatic substituents, heterocyclic cores, and bioactivity:

Table 1: Comparison of Structural and Functional Features
Compound Name / ID Key Substituents Heterocyclic Core Molecular Weight (g/mol) Notable Bioactivity
Target Compound 2-chloro-4-fluorophenyl; 3-phenyl-1,2,4-oxadiazol-5-yl Piperidine-4-carboxamide ~500 (estimated) Unknown (structural analogy suggests enzyme inhibition potential)
ML267 3-chloro-5-(trifluoromethyl)pyridin-2-yl; 4-methoxypyridin-2-yl Piperazine-1-carbothioamide 448.8 Potent bacterial phosphopantetheinyl transferase inhibitor
N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide 4-methoxyphenyl Pyridine-2-carboxamide 242.3 No specific activity reported; used in safety assessments
AZ331 () 3-chloro-2-pyridyl; 4-chloro-2-methyl-6-(N-methylcarbamoyl)phenyl Pyrazole-5-carboxamide N/A Agrochemical applications (implied by trifluoromethyl and chloro substituents)
Key Observations:
  • Halogen vs. Methoxy Substituents : The target compound’s 2-chloro-4-fluorophenyl group increases lipophilicity compared to the 4-methoxyphenyl group in , which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Oxadiazole vs. Thioamide: The 1,2,4-oxadiazole in the target compound contrasts with the carbothioamide in ML267 .
  • Piperidine vs. Piperazine : The piperidine core (target compound) is less basic than piperazine (ML267), affecting pharmacokinetics such as absorption and distribution.

Physicochemical Properties

  • Metabolic Stability: Halogen substituents (Cl, F) and the oxadiazole ring may reduce oxidative metabolism, extending half-life compared to non-halogenated analogs.
  • Molecular Weight : The target compound’s higher molecular weight (~500 g/mol) compared to ML267 (448.8 g/mol) may impact bioavailability under Lipinski’s rule of five.

Preparation Methods

Synthesis of the 3-Phenyl-1,2,4-Oxadiazole Moiety

Amidoxime Cyclization with Activated Carboxylic Acids

The 1,2,4-oxadiazole ring is typically synthesized via cyclization between amidoximes and carboxylic acid derivatives. Source highlights two primary approaches:

Classical Tiemann-Krüger Method
  • Reactants : Amidoximes (e.g., benzamidoxime) and acyl chlorides (e.g., benzoyl chloride).
  • Conditions : Pyridine or tetrabutylammonium fluoride (TBAF) catalysis at 80–100°C.
  • Outcome : Yields 40–70%, but often requires purification via column chromatography due to by-product formation.
Microwave-Assisted Synthesis
  • Reactants : Amidoximes and methyl/ethyl carboxylates.
  • Conditions : Microwave irradiation (MWI) with NH$$4$$F/Al$$2$$O$$3$$ or K$$2$$CO$$_3$$ catalysis.
  • Outcome : Yields improve to 80–97% with reaction times reduced to 10–30 minutes.

Example Protocol :

  • React benzamidoxime (1.0 eq) with methyl benzoate (1.2 eq) under MWI (150°C, 15 min).
  • Purify via recrystallization (ethanol/water) to isolate 3-phenyl-1,2,4-oxadiazole-5-carboxylate.

Alternative Oxadiazole Formation Strategies

Superbase-Mediated Cyclization
  • Reactants : Amidoximes and carboxylic acids in NaOH/DMSO.
  • Conditions : Room temperature, 4–24 hours.
  • Outcome : Moderate yields (11–90%) but applicable to sensitive substrates.
Vilsmeier Reagent Activation
  • Reactants : Carboxylic acids activated by Vilsmeier reagent (POCl$$_3$$/DMF).
  • Conditions : 0°C to RT, 2–6 hours.
  • Outcome : High yields (61–93%) with simple aqueous workup.

Functionalization of the Pyridine Ring

Suzuki-Miyaura Coupling for Pyridine-Oxadiazole Linkage

The pyridine ring at position 2 of the oxadiazole is introduced via cross-coupling:

  • Borylation of Oxadiazole :
    • Convert 5-bromo-3-phenyl-1,2,4-oxadiazole to its pinacol boronate ester using Pd(dppf)Cl$$_2$$.
  • Coupling with Halopyridine :
    • React with 2-chloropyridine-3-boronic acid under Suzuki conditions (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, dioxane/H$$_2$$O).
    • Yield: 75–85% after column chromatography.

Construction of the Piperidine-4-Carboxamide Core

Piperidine Ring Formation

Piperidine derivatives are synthesized via:

Cyclization of 1,5-Diaminopentanes
  • Reactants : 1,5-Diaminopentane and ethyl acetoacetate.
  • Conditions : Acid catalysis (HCl, reflux).
  • Outcome : Piperidine-4-carboxylate ester (60–70% yield).
Reductive Amination
  • Reactants : Glutaraldehyde and ammonium acetate.
  • Conditions : NaBH$$_4$$ in methanol, 0°C to RT.
  • Outcome : Piperidine-4-carboxamide precursors (50–65% yield).

Amide Bond Formation

The carboxamide group is introduced via coupling reactions:

  • Activation of Carboxylic Acid :
    • Treat piperidine-4-carboxylic acid with HATU or EDCl/HOBt in DMF.
  • Coupling with Amine :
    • React with N-[(2-chloro-4-fluorophenyl)methyl]amine.
    • Conditions : DIPEA, RT, 12 hours.
    • Yield : 70–80% after silica gel purification.

Final Assembly and Optimization

Convergent Synthesis Approach

  • Oxadiazole-Pyridine Intermediate : Synthesized via Suzuki coupling (Section 3.1).
  • Piperidine-Carboxamide Intermediate : Prepared via reductive amination (Section 4.1.2).
  • N-Alkylation :
    • React piperidine-4-carboxamide with 2-chloro-4-fluorobenzyl bromide.
    • Conditions : K$$2$$CO$$3$$, DMF, 60°C, 6 hours.
    • Yield : 65–75%.

Challenges and Solutions

  • Regioselectivity in Oxadiazole Formation : Microwave irradiation minimizes by-products.
  • Purification Difficulties : Use of fluorous silica gel improves separation of polar intermediates.
  • Sensitivity of Halogenated Groups : Low-temperature conditions prevent dehalogenation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Cost Scalability
Classical Cyclization 40–70 12 h Low Moderate
Microwave Synthesis 80–97 0.5 h High High
Superbase-Mediated 11–90 24 h Low Limited
Vilsmeier Activation 61–93 6 h Medium High

Data synthesized from.

Q & A

Q. What are the critical synthetic routes and key intermediates for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Oxadiazole ring formation : Cyclization of amidoxime precursors using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid under reflux conditions .
  • Piperidine coupling : Nucleophilic substitution or amide coupling reactions to attach the piperidine-4-carboxamide moiety, often using coupling agents such as HATU or EDCI in dimethylformamide (DMF) .
  • Functional group modifications : Introduction of the (2-chloro-4-fluorophenyl)methyl group via reductive amination or alkylation, requiring controlled pH and temperature .
    Key intermediates include the 3-phenyl-1,2,4-oxadiazole-pyridine core and the chlorinated benzyl precursor.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the piperidine and oxadiazole rings .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95%) and monitor byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

Q. What safety protocols are recommended for handling this compound?

  • Toxicity mitigation : Use fume hoods and PPE (gloves, lab coats) due to acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound's receptor binding affinity and selectivity?

  • Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., kinases, GPCRs) on sensor chips to measure real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H or ¹²⁵I) to determine IC₅₀ values against off-target receptors .

Q. How should contradictions in bioactivity data across studies be resolved?

  • Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO) and incubation times to minimize variability .
  • Dose-response replication : Repeat experiments across multiple batches to confirm EC₅₀/IC₅₀ consistency .
  • Computational validation : Compare experimental IC₅₀ with in silico docking scores (e.g., AutoDock Vina) to identify outliers .

Q. What computational strategies predict this compound's interactions with biological targets?

  • Molecular docking : Use Schrödinger Suite or MOE to model binding poses in active sites, prioritizing hydrogen bonds with oxadiazole and piperidine groups .
  • Molecular Dynamics (MD) simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes .
  • QSAR modeling : Train models on oxadiazole derivatives to predict ADMET properties and optimize substituents .

Q. What methodologies optimize reaction yields during scale-up synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading .
  • Flow chemistry : Continuous-flow reactors to enhance mixing and heat transfer for oxadiazole cyclization steps .
  • Purification techniques : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How can researchers assess metabolic stability and degradation pathways?

  • Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4, CYP2D6) .
  • Degradant identification : High-resolution LC-MS/MS to characterize oxidation byproducts (e.g., N-oxide formation) .

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